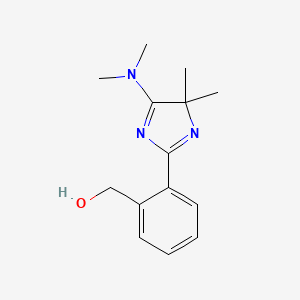
(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol is a complex organic compound that features an imidazole ring substituted with a dimethylamino group and a phenylmethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the dimethylamino group and other substituents through nucleophilic substitution or other suitable reactions.
Final Assembly: Coupling the imidazole derivative with a phenylmethanol derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the imidazole ring or other functional groups, potentially altering the compound’s biological activity.
Substitution: Various substitution reactions can occur, especially involving the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)formaldehyde or (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with imidazole rings are often explored for their enzyme inhibitory activities, antimicrobial properties, and other bioactivities.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could find applications in the synthesis of dyes, polymers, or other materials requiring specific functional groups.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)ethanol
- (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)acetaldehyde
Uniqueness
The uniqueness of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
65241-55-6 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
[2-[5-(dimethylamino)-4,4-dimethylimidazol-2-yl]phenyl]methanol |
InChI |
InChI=1S/C14H19N3O/c1-14(2)13(17(3)4)15-12(16-14)11-8-6-5-7-10(11)9-18/h5-8,18H,9H2,1-4H3 |
InChI Key |
CMRLKVHHDCACDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=N1)C2=CC=CC=C2CO)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


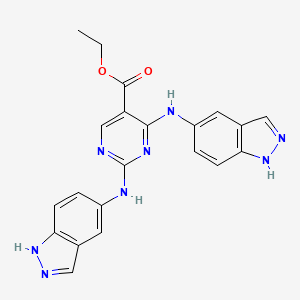
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)

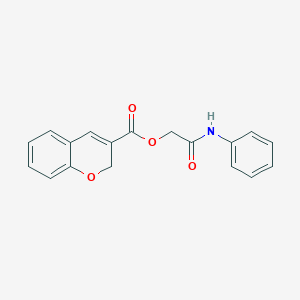

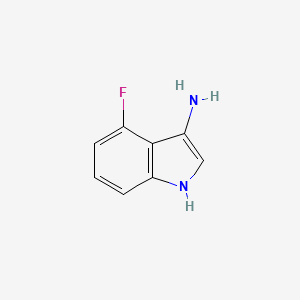
![6-(tert-Butoxycarbonyl)-2,2-difluoro-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B12934082.png)
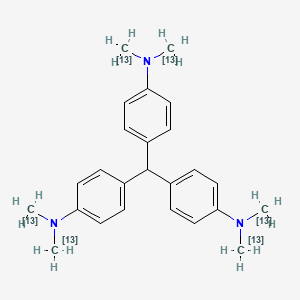



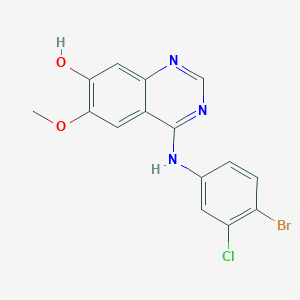

![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
